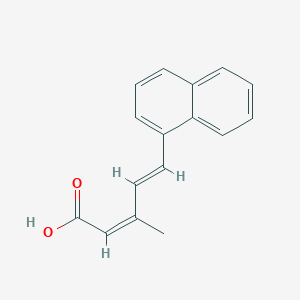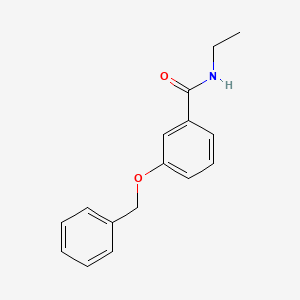
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. PTPs have been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Inhibition of PTPs using compounds such as this compound could be a potential therapeutic strategy for these diseases.
Mecanismo De Acción
The mechanism of action of 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of PTPs. PTPs play a crucial role in regulating cellular signaling pathways by dephosphorylating proteins. Inhibition of PTPs using this compound leads to the accumulation of phosphorylated proteins, which can activate downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to inhibit various PTPs, including PTP1B, TCPTP, and SHP2. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential therapeutic target for diabetes. Inhibition of SHP2 has been shown to have potential applications in cancer therapy by inhibiting the proliferation and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of research could be the development of more potent and selective inhibitors of PTPs. Another area of research could be the investigation of the role of PTPs in other diseases, such as autoimmune disorders. Additionally, the potential toxicity of this compound could be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound could lead to the development of new therapies for various diseases.
Métodos De Síntesis
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized using various methods. One of the commonly used methods is the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The product obtained is then purified using column chromatography. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzoyl chloride or the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzamide in the presence of a base.
Propiedades
IUPAC Name |
3,5-ditert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-11-20-21-16(23-11)19-15(22)12-8-13(17(2,3)4)10-14(9-12)18(5,6)7/h8-10H,1-7H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIHZURLSXYUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S*,5R*)-1-isobutyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404503.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one](/img/structure/B5404517.png)
![N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B5404520.png)

![2-[(6-bromo-4-phenylquinazolin-2-yl)(methyl)amino]ethanol](/img/structure/B5404538.png)
![4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B5404542.png)
![3,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5404560.png)
![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404565.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404566.png)

![4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)
